molecular formula C20H18N4O B12604303 4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile CAS No. 646450-65-9

4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile

Cat. No.: B12604303
CAS No.: 646450-65-9
M. Wt: 330.4 g/mol
InChI Key: ULNQFWDQWZZKJF-UHFFFAOYSA-N
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Description

4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the reaction of 2-methyl-4-(pyrrolidin-1-yl)quinazoline with 4-cyanophenol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or benzonitrile moieties can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the quinazoline or benzonitrile rings.

Scientific Research Applications

4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile: This compound is structurally similar but contains an amino group instead of an oxy group.

    1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another quinazoline derivative with different substituents and potential biological activities.

Uniqueness

4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}benzonitrile is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

646450-65-9

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

4-(2-methyl-4-pyrrolidin-1-ylquinazolin-7-yl)oxybenzonitrile

InChI

InChI=1S/C20H18N4O/c1-14-22-19-12-17(25-16-6-4-15(13-21)5-7-16)8-9-18(19)20(23-14)24-10-2-3-11-24/h4-9,12H,2-3,10-11H2,1H3

InChI Key

ULNQFWDQWZZKJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC3=CC=C(C=C3)C#N)C(=N1)N4CCCC4

Origin of Product

United States

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